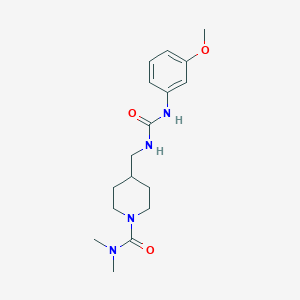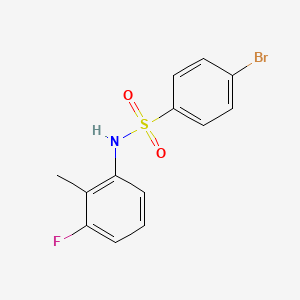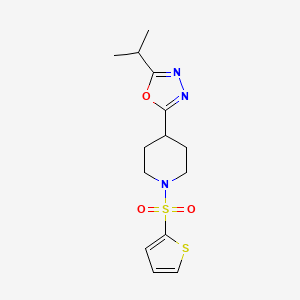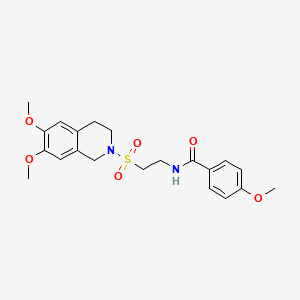![molecular formula C21H24N4O2 B2943546 3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 2198566-25-3](/img/structure/B2943546.png)
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its distinctive structural features
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 3-methylpyridin-2-ylmethyl alcohol
Reactants: : 3-methylpyridine, formaldehyde
Reaction Conditions: : Catalytic hydrogenation using a palladium catalyst under high pressure and temperature.
Step 2: Formation of 4-(hydroxymethyl)piperidine
Reactants: : Piperidine, paraformaldehyde
Reaction Conditions: : Reflux in methanol with acidic conditions to promote condensation.
Step 3: Synthesis of intermediate
Reactants: : 4-(hydroxymethyl)piperidine, 3-methylpyridin-2-ylmethyl alcohol
Reaction Conditions: : Reflux in toluene in the presence of a strong base like sodium hydride to facilitate nucleophilic substitution, forming the ether linkage.
Step 4: Cyclization to form 3,4-dihydroquinazolin-4-one
Reactants: : The intermediate compound from Step 3, o-aminobenzoic acid derivatives
Reaction Conditions: : Heated in a solvent like acetic acid under reflux to induce cyclization, forming the quinazolinone structure.
Industrial Production Methods
Industrial production might involve optimization of the above reactions for larger scales, including continuous flow synthesis methods to ensure consistent quality and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Oxidation: : Oxidative transformations can modify the methyl and methylene groups.
Reagents and Conditions: : Potassium permanganate in acidic conditions.
Products: : Potential formation of aldehydes or carboxylic acids.
Reduction: : Reduction of the quinazolinone core or piperidine moiety.
Reagents and Conditions: : Lithium aluminum hydride under anhydrous conditions.
Products: : Formation of partially or fully reduced derivatives.
Substitution: : Nucleophilic substitution at the pyridinyl or piperidinyl rings.
Reagents and Conditions: : Alkyl halides under basic conditions.
Products: : Various substituted analogs depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysts: : Potential use as ligands in coordination chemistry due to its structural complexity and functional groups.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules, leveraging its reactive sites.
Biology
Drug Development: : Investigated for its pharmacological properties, including potential as a neurotransmitter modulator or enzyme inhibitor.
Bioassays: : Used as a probe in biological assays to study receptor-ligand interactions.
Medicine
Therapeutics: : Potential candidate for the development of new therapeutic agents targeting specific biological pathways.
Diagnostic: : Utilized in diagnostic applications, given its ability to bind to specific proteins or enzymes.
Industry
Materials Science: : Exploration in the development of new materials, such as polymers with unique properties.
Agriculture: : Investigation of its use in agrochemicals for plant protection or growth regulation.
作用機序
The mechanism of action of this compound depends on its specific application:
Molecular Targets: : Binds to specific proteins, receptors, or enzymes, altering their activity.
Pathways Involved: : Influences biochemical pathways, such as neurotransmitter release or enzyme catalysis, leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-Methylquinazolin-4-one: : Shares the quinazolinone core but lacks the piperidinyl and pyridinyl substitutions.
2-(4-piperidinyl)quinazolin-4-one: : Contains the piperidinyl substitution without the pyridinyl group.
3-Methyl-2-pyridinylquinazolin-4-one: : Similar to our compound but without the piperidinyl group.
Uniqueness
The combination of the 3-methylpyridin-2-yl, piperidinyl, and quinazolinone structures provides a unique scaffold that offers diverse reactivity and potential for biological activity.
Its specific substitutions allow for targeted interactions with biological molecules, making it a promising candidate for various applications.
Conclusion
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one stands out as a multifaceted compound with a plethora of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial application.
特性
IUPAC Name |
3-methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-5-11-22-19(15)27-14-16-9-12-25(13-10-16)21-23-18-8-4-3-7-17(18)20(26)24(21)2/h3-8,11,16H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJPUMUFSIFAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2943469.png)
![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2943473.png)
![1-{1-methyl-5-[(2-methylpropoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2943475.png)

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)






